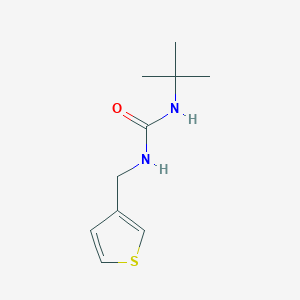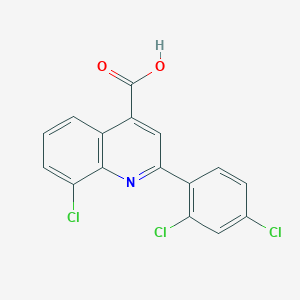![molecular formula C14H9ClF3NO B2536265 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 460315-21-3](/img/structure/B2536265.png)
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Spectroscopic and Theoretical Studies
Compounds similar to "2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol" have been subject to extensive spectroscopic and theoretical studies, aiming at understanding their molecular structures and properties. For instance, Demirtaş et al. (2018) characterized new salicylideneaniline derivative compounds through single crystal X-ray diffraction, IR spectroscopy, and theoretical methods, highlighting their potential in materials science due to their unique molecular geometries and electronic properties Demirtaş, N. Dege, E. Ağar, & S. G. Uzun, 2018.
Photoluminescence Properties
Research has also focused on the photoluminescence properties of similar compounds, exploring their potential in optoelectronics and fluorescence applications. Eskikanbur et al. (2015) described the preparation, characterization, and the photoluminescence properties of novel azo-azomethines, indicating their use in the development of new materials for optical applications Eskikanbur, K. Sayın, M. Kose, H. Zengin, V. McKee, & M. Kurtoglu, 2015.
Corrosion Inhibition
Some studies have explored the application of Schiff base compounds as corrosion inhibitors, which is crucial for protecting metals in industrial applications. Behpour et al. (2008) examined the inhibitory effect of Schiff bases on corrosion of mild steel in hydrochloric acid solution, suggesting their potential in enhancing the lifespan and durability of metals in corrosive environments Behpour, S. M. Ghoreishi, N. Soltani, M. Salavati‐Niasari, M. Hamadanian, & A. Gandomi, 2008.
Molecular Docking and Bioactivity Studies
Additionally, molecular docking and bioactivity studies of similar compounds have been conducted to explore their interactions with biological targets. Kusmariya and Mishra (2015) reported on the synthesis, DFT, docking, and fluorescence studies of Schiff base organic compounds, providing insights into their potential applications in medicinal chemistry and drug design Kusmariya & Mishra, 2015.
特性
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-10-5-6-12(11(7-10)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAAIRAJCHKWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2536184.png)



![(1R,3s,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2536196.png)


![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)